Product packaging for 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-(Cat. No.:CAS No. 119271-12-4)

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-

Cat. No.: B14294837
CAS No.: 119271-12-4
M. Wt: 172.20 g/mol
InChI Key: OSOZMEOKORPTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Thiopyran-Dione Scaffolds in Organic Synthesis

Thiopyran scaffolds are of significant interest to organic and medicinal chemists. nih.gov They are present in a variety of biologically active molecules and natural products. The incorporation of a sulfur atom, in place of an oxygen atom as seen in analogous pyran structures, imparts distinct electronic and steric properties to the ring system. This can influence the molecule's reactivity, conformational preferences, and interactions with biological targets.

The synthesis of thiopyran derivatives is often achieved through cycloaddition reactions, such as the Diels-Alder reaction, which allows for the controlled construction of the six-membered ring. researchgate.netnih.govrsc.org Multi-component reactions have also emerged as a powerful tool for the efficient, one-pot synthesis of complex thiopyran-containing molecules. nih.gov These synthetic strategies provide access to a diverse range of thiopyran derivatives with various substitution patterns, opening avenues for the exploration of their chemical and physical properties.

The dione (B5365651) functionality within the thiopyran ring introduces additional reactive sites. The ketone groups can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and reductions. This versatility makes thiopyran-dione scaffolds attractive intermediates for the synthesis of more complex heterocyclic systems.

Overview of the 4-Acyl-2H-Thiopyran-3,5(4H,6H)-dione Chemical Class

The 4-acyl-2H-thiopyran-3,5(4H,6H)-dione chemical class, to which 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- belongs, is characterized by the presence of an acyl group at the C4 position. This feature is significant as the acyl group can influence the keto-enol tautomerism of the dione system and provide an additional handle for chemical modification.

While specific research on this class is limited, insights can be drawn from their oxygen-containing analogues, the 4-acyl-pyran-diones. For instance, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a well-studied compound that demonstrates the rich chemistry of this type of scaffold, including its use in the synthesis of a variety of heterocyclic compounds. mdpi.com

The reactivity of the 4-acyl-thiopyran-dione class can be predicted to involve reactions at the acetyl group, the ketone functionalities, and the sulfur atom. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the entire molecule. mdpi.com

Below is a table summarizing the key structural features of the parent compound, 2H-Thiopyran-3,5(4H,6H)-dione, and the specific subject of this article.

Property2H-Thiopyran-3,5(4H,6H)-dione2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-
Molecular Formula C5H6O2SC7H8O3S
Molecular Weight 130.16 g/mol 172.20 g/mol
Key Functional Groups Thiopyran ring, Two ketone groupsThiopyran ring, Two ketone groups, Acetyl group
CAS Number 6881-49-8104595-66-6

Data sourced from chemical databases.

Current Research Landscape and Gaps for 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-

A thorough review of the scientific literature reveals a significant gap in the research specifically focused on 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-. While its existence is documented in chemical databases, there is a notable absence of published studies detailing its synthesis, characterization, or reactivity. The PubChem database, for instance, lists the compound with CID 11286732, but provides no referenced literature. rsc.org

This lack of specific research stands in contrast to the broader interest in thiopyran and pyran chemistry. The analogous oxygen-containing compounds have been more extensively studied, suggesting that the synthetic challenges or perceived lack of immediate application may have contributed to the neglect of their sulfur-containing counterparts.

The primary research gaps for 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- include:

Synthesis: There are no established and optimized synthetic routes specifically for this compound. While general methods for thiopyran synthesis exist, their applicability and efficiency for producing this particular substituted dione have not been reported.

Physicochemical Properties: Detailed experimental data on its spectroscopic properties (NMR, IR, Mass Spectrometry), and physical properties (melting point, solubility) are not available in the public domain.

Reactivity: The chemical reactivity of this compound remains unexplored. Understanding how the interplay of the thiopyran ring, the dione functionality, and the 4-acetyl group governs its reactions is crucial for its potential application in synthesis.

Potential Applications: Without fundamental research into its properties and reactivity, the potential applications of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- in areas such as medicinal chemistry, materials science, or as a synthetic intermediate remain purely speculative.

The table below presents a comparative overview of the research status of related compound classes, highlighting the specific void in knowledge concerning 4-acyl-thiopyran-diones.

Compound ClassRepresentative CompoundKnown Synthetic MethodsSpectroscopic Data AvailableReactivity Studies
Thiopyran-diones 2H-Thiopyran-3,5(4H,6H)-dioneGeneral thiopyran syntheses may applyLimitedUnexplored
4-Acyl-Pyran-diones Dehydroacetic acidWell-establishedExtensiveWidely studied
4-Acyl-Thiopyran-diones 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- None reported None reported Unexplored

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S B14294837 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- CAS No. 119271-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119271-12-4

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

4-acetylthiane-3,5-dione

InChI

InChI=1S/C7H8O3S/c1-4(8)7-5(9)2-11-3-6(7)10/h7H,2-3H2,1H3

InChI Key

OSOZMEOKORPTTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CSCC1=O

Origin of Product

United States

Synthetic Methodologies for 2h Thiopyran 3,5 4h,6h Dione, 4 Acetyl

Direct Acylation of 2H-Thiopyran-3,5(4H,6H)-dione

The most direct approach to 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- involves the C-acylation of the parent dione (B5365651), 2H-Thiopyran-3,5(4H,6H)-dione. This method introduces the acetyl group at the C4 position, which is activated by the two adjacent carbonyl groups.

Acylation with Acetyl Chloride and Propionyl Chloride

The acylation of β-diketones, such as 2H-Thiopyran-3,5(4H,6H)-dione, can be effectively achieved using acyl chlorides. The reaction with acetyl chloride introduces the desired acetyl group. Similarly, propionyl chloride can be used to synthesize the corresponding 4-propionyl derivative. The general mechanism for this reaction is a nucleophilic addition-elimination process. savemyexams.com The dione, in the presence of a base, forms an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of the chloride ion yields the C-acylated product.

This reaction is typically carried out in the presence of a base to facilitate the formation of the enolate. Common bases include tertiary amines like triethylamine (B128534) or pyridine. Lewis acids can also be employed to activate the acyl chloride, enhancing its electrophilicity.

Reaction Conditions and Yield Optimization in Acylation Processes

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione. Key parameters that can be varied include the choice of solvent, base, temperature, and reaction time.

ParameterConditionRationale
Solvent Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl etherTo avoid side reactions with the acyl chloride and to dissolve the reactants.
Base Triethylamine, Pyridine, or other non-nucleophilic basesTo deprotonate the dione and form the reactive enolate without competing in the acylation reaction.
Temperature Typically low temperatures (0 °C to room temperature)To control the reactivity of the acyl chloride and minimize side product formation.
Reaction Time Varies depending on the specific reactants and conditionsMonitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Yields for C-acylation of cyclic β-diketones can vary widely depending on the substrate and the specific conditions employed. Optimization studies would involve systematically altering the aforementioned parameters to identify the combination that provides the highest yield of the desired product.

Atom Economy Considerations in Acetylation Methodologies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%.

For the acetylation of 2H-Thiopyran-3,5(4H,6H)-dione with acetyl chloride, the reaction can be represented as:

C₅H₆O₂S + CH₃COCl → C₇H₈O₃S + HCl

To calculate the theoretical atom economy, the molecular weights of the desired product and all reactants are used:

Molecular Weight of 2H-Thiopyran-3,5(4H,6H)-dione (C₅H₆O₂S): 146.18 g/mol

Molecular Weight of Acetyl Chloride (CH₃COCl): 78.50 g/mol

Molecular Weight of 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione (C₇H₈O₃S): 188.20 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (188.20 / (146.18 + 78.50)) x 100 ≈ 84.1%

This calculation indicates that a significant portion of the reactant atoms is incorporated into the desired product. The main byproduct is hydrogen chloride (HCl), which needs to be neutralized, typically by the base used in the reaction.

Precursors and Building Blocks for the 2H-Thiopyran-3,5(4H,6H)-dione Scaffold

The synthesis of the parent scaffold, 2H-Thiopyran-3,5(4H,6H)-dione, is a critical prerequisite for the direct acylation strategy. Various synthetic routes to thiopyran derivatives have been reported. nih.govresearchgate.net One common approach involves the cyclization of appropriate acyclic precursors. For the synthesis of dihydro-2H-thiopyran-3(4H)-one, a related precursor, a multi-step synthesis starting from more readily available reagents can be employed. researchgate.net

Common building blocks for the thiopyran ring system include compounds containing both sulfur and carbonyl functionalities or precursors that can be converted to these. The specific choice of precursors will depend on the desired substitution pattern on the thiopyran ring.

Green Chemistry Approaches in 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- Synthesis

Incorporating green chemistry principles into the synthesis of 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione can lead to more environmentally benign and efficient processes. Key areas for improvement include the use of greener solvents, catalytic methods, and energy efficiency.

Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives like ethyl acetate, 2-methyltetrahydrofuran, or even water, if the reaction conditions permit, would significantly reduce the environmental impact.

Catalysis: The use of catalytic amounts of a Lewis acid or a reusable solid acid catalyst instead of stoichiometric amounts of a base can improve the atom economy and simplify the work-up procedure.

Energy Efficiency: Conducting the reaction at ambient temperature, if feasible, would reduce energy consumption. Microwave-assisted synthesis is another potential avenue to explore for accelerating the reaction and potentially improving yields.

While specific green methodologies for the synthesis of this particular compound are not extensively documented, the general principles of green chemistry can be applied to the known acylation reactions of β-diketones to develop more sustainable synthetic routes. acs.org

Reactivity and Reaction Pathways of 2h Thiopyran 3,5 4h,6h Dione, 4 Acetyl

Oxidation Reactions of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-

The presence of a sulfur atom in the thiopyran ring makes it susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and biological properties.

Formation of 4-Acetyl-2H-Thiopyran-3,5(4H,6H)-dione 1-Oxide

The oxidation of the sulfide (B99878) in the thiopyran ring to a sulfoxide (B87167) represents a key transformation. Based on studies of similar 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, this oxidation can be achieved with high chemoselectivity. nih.gov The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) allows for the controlled conversion of the sulfide to the corresponding S-oxide. nih.gov

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled temperatures to prevent overoxidation to the sulfone. nih.gov The chemoselectivity of this reaction is noteworthy, as other potentially oxidizable functional groups, such as the acetyl carbonyl group, remain unaffected under these conditions.

Table 1: Analogous Oxidation of 2,6-diaryl-4H-tetrahydrothiopyran-4-ones to their S-Oxides nih.gov

SubstrateOxidizing AgentSolventTemperatureProductYield (%)
(±)-trans-2,6-Bis(4-chlorophenyl)-4H-tetrahydrothiopyran-4-onem-CPBADichloromethane-78 °C to 0 °C(±)-trans-2,6-Bis(4-chlorophenyl)-4H-tetrahydrothiopyran-4-one 1-oxide82
(±)-cis-2,6-Bis(4-chlorophenyl)-4H-tetrahydrothiopyran-4-onem-CPBADichloromethane-78 °C to 0 °C(±)-cis-2,6-Bis(4-chlorophenyl)-4H-tetrahydrothiopyran-4-one 1-oxide86
(±)-trans-2,6-Di(pyridin-2-yl)-4H-tetrahydrothiopyran-4-onem-CPBADichloromethane-78 °C to 0 °C(±)-trans-2,6-Di(pyridin-2-yl)-4H-tetrahydrothiopyran-4-one 1-oxide73
(±)-cis-2,6-Di(pyridin-2-yl)-4H-tetrahydrothiopyran-4-onem-CPBADichloromethane-78 °C to 0 °C(±)-cis-2,6-Di(pyridin-2-yl)-4H-tetrahydrothiopyran-4-one 1-oxide80

This table is based on data from analogous compounds and is intended for illustrative purposes.

Subsequent Reactivity and Transformations of the 1-Oxide Derivative

The resulting 4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione 1-oxide is a versatile intermediate for further synthetic modifications. The sulfoxide group can influence the reactivity of the entire molecule. For instance, it can undergo further oxidation to the corresponding sulfone under more forcing conditions. nih.gov Additionally, the sulfoxide can participate in elimination reactions. Upon S-oxidation, 4H-thiopyran-4-ones may become prone to undergo a β-syn elimination. nih.gov Thiophene-S-oxides, in general, are unstable unless bulky substituents are present, and they can act as reactive intermediates in various transformations. nih.gov

Nucleophilic Reactions with Amines

The dicarbonyl nature of the thiopyran ring, specifically the β-dicarbonyl moiety, renders the α-protons acidic and the carbonyl carbons electrophilic. This facilitates reactions with various nucleophiles, including primary and secondary amines. Such reactions typically proceed via nucleophilic addition to a carbonyl group, which can be followed by condensation and, in some cases, ring transformation. libretexts.orgpressbooks.publibretexts.orgunizin.org

Reactions of 4-Acyl-2H-Thiopyran-3,5(4H,6H)-diones with Pyrrolidine (B122466)

The reaction of a cyclic β-dicarbonyl compound like 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione with a secondary amine such as pyrrolidine is expected to result in the formation of an enamine. This reaction is typically catalyzed by a mild acid and involves the initial nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration. libretexts.orgpressbooks.pub The enamine formation is a common reaction for β-dicarbonyl compounds. nih.govacs.org

Table 2: General Reaction of Cyclic β-Dicarbonyl Compounds with Secondary Amines

β-Dicarbonyl SubstrateAmineProduct Type
Cyclohexane-1,3-dionePyrrolidineEnamine
DimedonePyrrolidineEnamine
4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione (predicted)PyrrolidineEnamine

This table illustrates the expected product type based on the general reactivity of β-dicarbonyl compounds.

Reactions of 4-Acyl-2H-Thiopyran-3,5(4H,6H)-diones with Allylamine

With a primary amine like allylamine, the reaction with 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione is anticipated to yield an imine (Schiff base) initially. This occurs through a similar mechanism of nucleophilic addition followed by dehydration. libretexts.orgunizin.org The resulting imine, containing an allyl group, could be a substrate for further intramolecular reactions or serve as a building block for more complex heterocyclic systems.

Table 3: General Reaction of Cyclic β-Dicarbonyl Compounds with Primary Amines

β-Dicarbonyl SubstrateAmineProduct Type
Cyclohexane-1,3-dioneAllylamineImine/Enamine tautomer
Acetylacetone (B45752)AllylamineImine/Enamine tautomer
4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione (predicted)AllylamineImine/Enamine tautomer

This table illustrates the expected product type based on the general reactivity of β-dicarbonyl compounds.

Reactions of 4-Acyl-2H-Thiopyran-3,5(4H,6H)-diones with p-Anisidine (B42471)

The reaction with an aromatic amine such as p-anisidine would also be expected to form an imine or the corresponding enamine tautomer. The electronic properties of the aromatic amine can influence the rate and equilibrium of the reaction. The nucleophilicity of the nitrogen in p-anisidine is sufficient to attack the electrophilic carbonyl carbon of the thiopyran-dione. The resulting product would incorporate the p-methoxyphenyl group, potentially imparting different solubility and electronic properties to the molecule.

Table 4: Predicted Products from the Reaction of 4-Acetyl-2H-thiopyran-3,5(4H,6H)-dione with Various Amines

AminePredicted Product StructureProduct Class
PyrrolidineEnamine at C3 or C5Enamine
AllylamineImine at C3 or C5 (or enamine tautomer)Imine/Enamine
p-AnisidineImine at C3 or C5 (or enamine tautomer)Imine/Enamine

This table provides a predictive overview of the reaction products based on established reactivity principles of β-dicarbonyl compounds.

Mechanistic Studies of Amine Condensations

The condensation of amines with β-dicarbonyl compounds, such as 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione, is a fundamental transformation in organic synthesis. The mechanism typically proceeds through a nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. In the case of the subject compound, the presence of two distinct carbonyl environments (the acetyl group and the two ketone groups within the thiopyran ring) offers multiple reaction sites.

The reaction is generally initiated by the activation of a carbonyl group, often via acid catalysis, making it more electrophilic. The amine, acting as a nucleophile, then attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and readily eliminates a molecule of water to form an enamine or an imine. Given the structure of 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione, the acetyl carbonyl is generally more reactive than the ring ketones. Condensation with a primary amine would likely lead to the formation of an enamine, which is stabilized by conjugation with the remaining carbonyl group and the thiopyran ring. This process is analogous to the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group.

Cycloaddition Chemistry of 2H-Thiopyran Systems

The 2H-thiopyran ring system can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of these systems is highly dependent on the substituents attached to the thiopyran ring.

Diels-Alder Reactivity of Activated 2H-Thiopyrans

The Diels-Alder reactivity of 2H-thiopyrans is significantly influenced by the presence of electron-donating substituents on the ring. researchgate.netcdnsciencepub.comelsevierpure.com Research has shown that these substituents activate the thiopyran system, making it a more effective diene. The general order of reactivity is dependent on the position and number of these activating groups.

A comprehensive study on various substituted 2H-thiopyrans established an approximate order of reactivity. cdnsciencepub.comelsevierpure.com It was found that 4,6-disubstituted thiopyrans are the most reactive, followed by 5-substituted, then 4-substituted and 3,5-disubstituted, with 3-substituted thiopyrans being the least reactive. cdnsciencepub.comelsevierpure.com Good yields are typically obtained when highly reactive dienophiles are used. However, with less reactive dienophiles, the reactions are considerably slower, and the yields are often diminished due to competing thermal decomposition of the 2H-thiopyran diene at the required reaction temperatures. researchgate.netcdnsciencepub.comelsevierpure.com

The resulting cycloadducts can undergo desulfurization, providing a synthetic route equivalent to the Diels-Alder reaction of otherwise unreactive cis-substituted dienes. researchgate.netcdnsciencepub.com

Interactive Data Table: Reactivity of Substituted 2H-Thiopyrans

Substitution PatternRelative ReactivityNotes
4,6-disubstitutedVery HighMost reactive diene system in the series.
5-substitutedHighMore reactive than 4-substituted analogues.
4-substitutedModerateShows moderate reactivity in Diels-Alder reactions.
3,5-disubstitutedModerateSimilar in reactivity to 4-substituted systems.
3-substitutedLowLeast reactive among the studied configurations.

Stereoselectivity and Regioselectivity in Thiopyran Cycloadditions

Diels-Alder reactions are renowned for their high degree of stereochemical and regiochemical control. In the context of 2H-thiopyran systems, these factors are crucial in determining the structure of the final product.

Stereoselectivity: In thermal Diels-Alder reactions, oxygenated 2H-thiopyrans react with typical dienophiles to yield predominantly the endo adduct. researchgate.netelsevierpure.com This preference is a classic outcome of secondary orbital interactions between the diene and dienophile in the transition state. However, the stereochemical outcome can be altered through the use of Lewis acid catalysts. Lewis acid mediation in reactions with certain dienophiles, such as acrylates and crotonates, has been shown to favor the formation of exo adducts, particularly with 4-substituted 2H-thiopyrans. researchgate.net In contrast, high endo selectivity is maintained with 5-substituted 2H-thiopyrans even in the presence of a Lewis acid. researchgate.net

Regioselectivity: The regioselectivity of the cycloaddition between an unsymmetrical 2H-thiopyran and an unsymmetrical dienophile is governed by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction occurs in a way that involves the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa). mdpi.com This typically means that the terminus of the diene with the largest HOMO coefficient will bond to the terminus of the dienophile with the largest LUMO coefficient. nih.gov In practice, this often translates to the most nucleophilic carbon of the diene attacking the most electrophilic carbon of the dienophile, a principle that has been computationally and experimentally verified in similar systems. nih.gov

Reactivity of the 2H-Thiopyran-3,5(4H,6H)-dione Core with Dinucleophiles

The 1,3-dicarbonyl nature of the 2H-thiopyran-3,5(4H,6H)-dione core makes it an excellent substrate for reactions with dinucleophiles. These reactions often lead to the formation of new heterocyclic rings, significantly expanding the molecular complexity.

Formation of 4-Dimethylaminomethylene-2H-Thiopyran-3,5(4H,6H)-dione

The active methylene group at the C4 position of the 2H-thiopyran-3,5(4H,6H)-dione ring is flanked by two carbonyl groups, making its protons acidic and the carbon nucleophilic. This structural feature allows for facile reaction with electrophilic one-carbon synthons like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.org

The reaction of 1,3-dicarbonyl compounds with DMF-DMA is a well-established method for the synthesis of enaminones. researchgate.net The mechanism involves the attack of the enolate, formed from the dione (B5365651), on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol (B129727) to yield the stable 4-dimethylaminomethylene derivative. This product, an enaminone, is a versatile intermediate for further synthetic transformations. researchgate.net

Reactions with Hydrazines to Form Pyrazole (B372694) Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly efficient method for the synthesis of pyrazole rings. mdpi.com The 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione substrate possesses a 1,3-dicarbonyl system within the ring and an additional acetyl group, presenting a tri-carbonyl system that can react with dinucleophiles like hydrazine (B178648).

The reaction mechanism involves the initial condensation of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the other carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring. researchgate.net Depending on the reaction conditions and the specific hydrazine used (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine), the reaction can lead to the formation of a pyrazole ring fused to the thiopyran core. This transformation from a pyranone-like structure to a pyrazole is a known synthetic strategy. mdpi.comnih.gov

Interactive Data Table: Products from Reactions with Dinucleophiles

ReactantDinucleophileProduct TypeKey Transformation
2H-Thiopyran-3,5(4H,6H)-dioneDMF-DMAEnaminoneFormation of a C=C bond at C4 with a dimethylamino group.
4-acetyl-2H-Thiopyran-3,5(4H,6H)-dioneHydrazine HydratePyrazole DerivativeCyclocondensation to form a fused pyrazole ring.

Reactions with Hydroxylamine (B1172632) Hydrochloride to Form Isoxazole (B147169) Derivatives

The reaction of β-diketones, such as 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-, with hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazole derivatives. rsc.org This reaction proceeds through a condensation mechanism, where the hydroxylamine attacks one of the carbonyl groups, followed by cyclization and dehydration to form the stable isoxazole ring.

In the case of unsymmetrical β-diketones like 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione, the reaction can potentially yield two regioisomeric isoxazoles. The selectivity of the reaction is influenced by the nature of the substituents on the diketone. rsc.org The reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride has been shown to produce either 3-aryl-5-phenylisoxazoles or 5-aryl-3-phenylisoxazoles, depending on the electronic and steric effects of the substituents. rsc.org

A plausible reaction pathway for 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- with hydroxylamine hydrochloride would involve the initial formation of an oxime intermediate at either the acetyl carbonyl or one of the ring carbonyls, followed by intramolecular cyclization to yield a thiopyran-fused isoxazole derivative. The general transformation is depicted in the following table:

ReactantReagentProduct
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-Hydroxylamine HydrochlorideThiopyran-fused isoxazole derivative

Further research is required to determine the specific regioisomeric outcome of this reaction with 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-.

Reactions with Amidines and Guanidines to Form Pyrimidine (B1678525) Derivatives

The condensation of 1,3-dicarbonyl compounds with amidines and guanidines is a classical and widely used method for the synthesis of pyrimidine rings, known as the Traube synthesis. cdnsciencepub.com This reaction provides a straightforward route to a diverse range of substituted pyrimidines. The reaction of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- with amidines or guanidines is expected to yield thiopyran-fused pyrimidine derivatives.

The mechanism of this reaction involves the initial nucleophilic attack of the amidine or guanidine (B92328) on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. cdnsciencepub.com Studies on the reaction of acetylacetone with various amidines have identified enamide intermediates along the reaction pathway. cdnsciencepub.com

For 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-, the reaction with an amidine, such as acetamidine, or with guanidine would lead to the formation of a pyrimidine ring fused to the thiopyran backbone. The general reaction is outlined below:

ReactantReagentProduct
2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl-Amidine or GuanidineThiopyran-fused pyrimidine derivative

The specific substitution pattern on the resulting pyrimidine ring would depend on the structure of the amidine or guanidine used.

Enamine Formation and Reactivity in Related Thiopyranone Systems

Enamines are known to be versatile intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. The enamines derived from 5,6-dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, formed by condensation with secondary amines like morpholine (B109124) and pyrrolidine, exhibit distinct reactivity towards electrophiles. psu.edu

Alkylation: The alkylation of these enamines has been shown to occur regiospecifically at the C-2 position, despite the potential steric hindrance from the adjacent sulfone group. psu.edu This demonstrates the strong directing effect of the enamine functionality.

Acylation: The acylation of the pyrrolidine enamine of 5,6-dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide with acetyl chloride also proceeds with high regioselectivity, yielding the C-2 acylated product. psu.edu However, the reactivity towards acylation is dependent on the specific acyl chloride used. psu.edu

Addition-Substitution: These enamines also undergo reactions with electrophiles like diethyl azodicarboxylate, resulting in a regiospecific attack on the C-4 position of the tautomeric Δ³-form of the enamine. psu.edu

The following table summarizes the reactivity of enamines from the related thiopyranone system:

Enamine DerivativeElectrophileProduct Type
Pyrrolidine enamine of dihydrothiapyran-3(4H)-one 1,1-dioxideMethyl IodideC-2 Alkylated product
Pyrrolidine enamine of dihydrothiapyran-3(4H)-one 1,1-dioxideAcetyl ChlorideC-2 Acylated product
Morpholine/Pyrrolidine enamine of dihydrothiapyran-3(4H)-one 1,1-dioxideDiethyl azodicarboxylateC-4 Substituted product

The enamines derived from 5,6-dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide exist predominantly as the Δ²-isomer. psu.edu Attempts to equilibrate these enamines under acidic or basic conditions did not lead to the formation of the corresponding Δ³-isomers, highlighting the stability of the α,β-unsaturated enamine form. psu.edu This stability is attributed to the electron-donating effect of the secondary amine, which favors the conjugated system. psu.edu In contrast, the parent 5,6-dihydro-2H-thiopyran 1,1-dioxide is stable only as the Δ³-isomer. psu.edu This indicates a significant influence of the enamine functionality on the isomeric preference of the thiopyran ring system.

Computational and Theoretical Investigations of 2h Thiopyran 3,5 4h,6h Dione and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of thiopyran derivatives. These studies provide detailed information about the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.

Key parameters derived from these calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), Mulliken atomic charges, and the total electron density distribution. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For instance, in studies of related 3,4-dihydro-2H-thiopyran-1,1-dioxides, quantum chemical calculations have been used to determine the acidity of protons on the thiopyran ring. By calculating the Gibbs free energy of deprotonation, researchers can identify the most acidic sites in the molecule. These studies have shown that the presence and position of substituents, such as phenyl groups, can significantly influence the electron density distribution and stabilize the resulting anion, thereby enhancing the acidity of specific protons. The localization of the HOMO in the corresponding anion can also pinpoint the most probable sites for subsequent reactions.

Table 1: Representative Quantum Chemical Data for a Substituted Thiopyran Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy-1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and kinetic stability.
Mulliken Charge on Sulfur+0.45Suggests the sulfur atom is electron deficient.
Dipole Moment3.2 DIndicates the overall polarity of the molecule.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and the potential for isomerism are critical to the function and reactivity of molecules. 2H-Thiopyran-3,5(4H,6H)-dione, with its dicarbonyl functionality, is expected to exhibit keto-enol tautomerism. Computational methods are highly effective in exploring the potential energy surface of such molecules to identify stable conformers and to quantify the relative energies of different tautomers.

Tautomerism is a key aspect of dione (B5365651) systems. The 4-acetyl-2H-thiopyran-3,5(4H,6H)-dione can exist in several tautomeric forms, including the diketo form and various enol forms where a proton has migrated from the alpha-carbon to one of the carbonyl oxygens. Theoretical calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies. These studies often reveal that the solvent environment can play a significant role in shifting the tautomeric equilibrium. For example, polar solvents may stabilize a more polar tautomer through hydrogen bonding. Theoretical studies on other sulfur-containing heterocycles have demonstrated that the relative stability of tautomers can be finely tuned by substituents and the surrounding medium. eurjchem.com

Table 2: Calculated Relative Energies of Tautomers of a Thiopyran-dione System

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Diketo0.00.0
Enol (at C4-C5)+2.5+1.8
Enol (at C3-C4)+3.1+2.4

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For thiopyran derivatives, this includes studying cycloaddition reactions, eliminations, and rearrangements.

DFT calculations can map out the entire reaction coordinate, from reactants to products, identifying the transition state structures and their corresponding activation energies. This information allows for the prediction of the most favorable reaction pathway and helps to explain observed regioselectivity and stereoselectivity. For example, in hetero-Diels-Alder reactions involving thiocarbonyl compounds, computational studies have been used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.comresearchgate.net In some cases, a stepwise pathway involving a zwitterionic intermediate has been found to be energetically favored over a concerted mechanism. mdpi.comresearchgate.net

These mechanistic studies can also explore the role of catalysts. For instance, the effect of a Lewis acid catalyst on a particular reaction can be modeled by including the catalyst in the calculations and determining how it influences the energies of the transition states and intermediates.

Computational Chemical Data Analysis for Related Compounds

The analysis of computational data from a series of related compounds can reveal important structure-activity relationships (SARs). By systematically varying substituents on the 2H-thiopyran-3,5(4H,6H)-dione scaffold and calculating key electronic and structural parameters, it is possible to build models that predict the properties and reactivity of new derivatives.

For example, a computational analysis might explore how different acyl groups at the 4-position influence the acidity of the C4-proton, the tautomeric equilibrium, or the molecule's reactivity in a specific reaction. This type of analysis often involves correlating calculated parameters (like atomic charges or orbital energies) with experimentally observed properties.

Machine learning models can also be trained on computational data to predict the properties of novel compounds. For instance, a model could be developed to predict the biological activity of a series of thiopyran derivatives based on a set of calculated molecular descriptors. This approach accelerates the discovery of new compounds with desired properties. A recent development in this area is the creation of predictive tools for identifying sulfur-containing compound-associated genes based on protein sequences, which showcases the power of computational data analysis in a broader biological context.

Role in Advanced Organic Synthesis and Material Science

2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- as a Versatile Synthetic Intermediate6.2. Scaffold for the Construction of Diverse Heterocyclic Systems6.3. Development of Novel Synthetic Methodologies Utilizing the Thiopyran-Dione Core

Further research and publication in peer-reviewed scientific journals would be required to provide the information necessary to fulfill the requested article.

Future Research Directions and Unexplored Avenues for 2h Thiopyran 3,5 4h,6h Dione, 4 Acetyl

Development of Innovative and Sustainable Synthetic Pathways

The development of novel and environmentally benign methods for the synthesis of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is a primary area for future research. Current synthetic strategies for related thiopyran structures often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts should be directed towards more sustainable and efficient approaches.

Green chemistry principles offer a promising avenue for the synthesis of thiopyran derivatives. sid.iriau.ir This includes the use of water as a solvent, employment of multicomponent reactions to increase atom economy, and the development of catalytic systems that can be recycled and reused. iau.irresearchgate.net For instance, a one-pot, three-component reaction could be envisioned, combining a suitable sulfur-containing nucleophile, a diketene (B1670635) equivalent, and an acetylating agent under mild, solvent-free, or aqueous conditions. iau.ir The exploration of microwave-assisted and ultrasound-promoted syntheses could also lead to shorter reaction times and improved yields.

Furthermore, chemoenzymatic and biocatalytic routes represent a frontier in sustainable synthesis. The use of enzymes to catalyze key bond-forming steps could offer high stereoselectivity and reduce the need for protecting groups and harsh reaction conditions. Investigating the enzymatic acylation of a 2H-thiopyran-3,5(4H,6H)-dione precursor, for example, could provide a highly efficient and selective route to the target molecule.

Table 1: Potential Sustainable Synthetic Approaches

ApproachKey FeaturesPotential Advantages
Multicomponent ReactionsOne-pot synthesis from three or more starting materials.High atom economy, reduced waste, operational simplicity. iau.irresearchgate.net
Aqueous SynthesisUtilization of water as the reaction solvent.Environmentally benign, low cost, enhanced reactivity in some cases. sid.iriau.ir
Catalytic MethodsUse of reusable catalysts (e.g., solid acids, organocatalysts).Reduced waste, potential for asymmetric synthesis, lower energy consumption. researchgate.net
BiocatalysisEmployment of enzymes for specific transformations.High selectivity, mild reaction conditions, environmentally friendly.

Deeper Mechanistic Understanding of Complex Transformational Sequences

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- is crucial for optimizing existing protocols and designing new reactions. The interplay between the thiopyran ring and the dicarbonyl functionality likely leads to complex and interesting reactivity that warrants detailed investigation.

Future research should focus on elucidating the mechanisms of key reactions, such as the initial ring formation and the subsequent acylation. This could involve a combination of experimental techniques, including kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates. For example, understanding the tautomeric equilibria of the β-dicarbonyl system within the thiopyran ring is essential for controlling its reactivity.

The mechanism of reactions involving the acetyl group, such as enolate formation and subsequent aldol (B89426) or Claisen-type condensations, also requires detailed study. Investigating the stereochemical outcomes of these reactions will be important for the synthesis of complex, stereochemically defined molecules. Mechanistic insights into the reactions of related dicarbonyl compounds can provide a valuable starting point for these investigations. agriculturejournals.czumb.edu

Application of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools for the rational design of novel derivatives of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- with tailored properties. rsc.orgopenmedicinalchemistryjournal.com Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the molecule, as well as its reactivity and spectral properties. researchgate.netescholarship.org

Future computational studies could focus on several key areas. Firstly, modeling the reaction pathways for the synthesis of the target molecule and its derivatives can help in understanding the reaction mechanisms and in optimizing reaction conditions. researchgate.netchemrxiv.org Secondly, computational screening of virtual libraries of derivatives can aid in the identification of compounds with desired biological or material properties. openmedicinalchemistryjournal.com For example, by calculating properties such as binding affinities to specific biological targets, it may be possible to design novel drug candidates based on the thiopyran scaffold. rsc.orgnih.gov

Molecular dynamics (MD) simulations can also be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. nih.gov This information is crucial for understanding its behavior in different environments and for the design of molecules with specific binding properties. The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new applications for this compound. rsc.org

Table 2: Application of Computational Methods

Computational TechniqueApplicationPotential Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and spectroscopic properties.Prediction of reactivity, elucidation of reaction mechanisms. researchgate.netnih.gov
Molecular DockingPrediction of binding modes and affinities to biological targets.Rational design of bioactive compounds. rsc.orgopenmedicinalchemistryjournal.com
Virtual ScreeningIn silico screening of large compound libraries.Identification of lead compounds for further development. openmedicinalchemistryjournal.com
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time.Understanding of conformational preferences and binding dynamics. nih.gov

Exploration of New Synthetic Applications Beyond Current Scope

The unique structural features of 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- make it a versatile building block for the synthesis of a wide range of more complex molecules. Future research should explore new synthetic applications that leverage the reactivity of both the thiopyran ring and the dicarbonyl moiety.

The thiopyran scaffold is a common feature in many biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netrsc.org The presence of the dicarbonyl and acetyl groups in the target molecule provides multiple handles for further functionalization, allowing for the synthesis of a diverse library of derivatives for biological screening. For instance, condensation reactions at the acetyl group or reactions involving the enolizable β-dicarbonyl system could be used to introduce a variety of substituents. acs.orgquimicaorganica.org

Beyond medicinal chemistry, thiopyran derivatives have potential applications in materials science. The sulfur atom in the thiopyran ring can impart interesting electronic and optical properties. Therefore, exploring the synthesis of novel polymers, dyes, or organic electronic materials derived from 2H-Thiopyran-3,5(4H,6H)-dione, 4-acetyl- could lead to the discovery of new functional materials. The development of fused heterocyclic systems by annulating new rings onto the thiopyran core is another promising avenue for creating novel molecular architectures with unique properties. researchgate.netrsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.